2-Bromoallylamine

Catalog No.
S749127
CAS No.
6943-51-7
M.F
C3H6BrN
M. Wt
135.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromoallylamine

Researchers often struggle with step-inefficient routes to alpha-amino ketones and strained heterocycles. 2-Bromoallylamine solves this with orthogonal amine and vinylic bromide reactivity.

  • Enables direct Pd-catalyzed cross-couplings without pre-functionalization.
  • Selectively cyclizes to 2-methyleneaziridines, avoiding elimination seen with 2-chloroallylamine.
  • Suitable for dual photoredox/Ni catalysis and multicomponent indole syntheses.

Sourced to ≥95% purity for reproducible results. Reliable global supply for R&D and pilot scale.

CAS Number

6943-51-7

Product Name

2-Bromoallylamine

IUPAC Name

2-bromoprop-2-en-1-amine

Molecular Formula

C3H6BrN

Molecular Weight

135.99 g/mol

InChI

InChI=1S/C3H6BrN/c1-3(4)2-5/h1-2,5H2

InChI Key

XFSISDMYBCYBKG-UHFFFAOYSA-N

SMILES

C=C(CN)Br

Canonical SMILES

C=C(CN)Br

The exact mass of the compound 2-Bromoallylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53432. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-Bromoallylamine, 2-Bromo-2-propen-1-amine, 2-Bromoallyl amine, 2-Bromoprop-2-en-1-amine

Purity

≥95%

Package Size

250 mg, 1 g, 5 g, 10 g

2-Bromoallylamine (CAS 6943-51-7) is a versatile, bifunctional building block characterized by the presence of both a primary allylic amine and a vinylic bromide. In industrial and advanced academic procurement, it is primarily sourced as a critical precursor for transition-metal catalyzed cross-couplings, multicomponent domino cyclizations, and the synthesis of strained heterocycles. Unlike simple aliphatic amines, the vinylic bromide provides a highly reactive oxidative addition handle for palladium, nickel, and copper catalysis, enabling direct C-C bond formation at the 2-position without the need for complex pre-functionalization. Its dual reactivity profile allows it to participate in both nucleophilic amine chemistry and electrophilic cross-coupling, making it an indispensable starting material for the step-economical construction of alpha-amino ketones, beta-lactam antibiotics, and 2-methyleneaziridines [1].

Procurement Fit

Electrophilic vinylic bromine enables cross-coupling and Pd carbonylation
Delépine route supports scalable, multi-gram preparation
High purity for direct use in carbonylation and chemoenzymatic protocols

Substituting 2-bromoallylamine with closely related analogs fundamentally alters downstream synthesis routes and often leads to reaction failure. Generic allylamine lacks the vinylic halide entirely; consequently, it cannot undergo direct transition-metal catalyzed cross-coupling or carbonylation at the 2-position without the use of complex, stoichiometric oxidizing agents [1]. Attempting to substitute with the lighter halide analog, 2-chloroallylamine, shifts the reactivity under strong basic conditions (e.g., sodium amide in liquid ammonia). While the bromo-analog successfully undergoes base-induced cyclization to form strained 2-methyleneaziridines, the chloro-analog preferentially undergoes elimination to yield linear N-alkylpropargylamines [2]. Furthermore, substituting with propargylamine replaces the sp2-hybridized vinylic halide with an sp-hybridized terminal alkyne, changing the geometric trajectory of cyclizations and rendering the material incompatible with standard Suzuki or Buchwald-Hartwig cross-coupling protocols designed for vinylic halides.

Substitution Risk

! Unsubstituted allylamine lacks the vinylic bromine handle required for Pd-catalyzed carbonylation and nucleophilic displacement.
! 2-Bromoethylamine and 3-bromopropylamine show distinct enzyme inhibition profiles and do not support the same β-lactam formation pathway.
! The allylic conjugation in 2-bromoallylamine enables chemoselective transformations that may not transfer to saturated bromoalkylamines.

Divergent Cyclization Pathways: Aziridine vs. Alkyne Formation

Under strong basic conditions, the choice of vinylic halide dictates the dominant reaction pathway. When treated with sodium amide in liquid ammonia, 2-bromoallylamine derivatives undergo direct ring closure to yield N-alkylallenimines (2-methyleneaziridines) with 80-90% selectivity. In stark contrast, 2-chloroallylamine fails to form the aziridine ring under identical conditions, instead undergoing preferential elimination to yield N-alkylpropargylamines as the primary product [1].

Evidence DimensionMajor product formed under strong base treatment
Target Compound Data80-90% selectivity for 2-methyleneaziridines (allenimines)
Comparator Or Baseline2-Chloroallylamine (yields pure N-alkylpropargylamines via elimination)
Quantified DifferenceComplete divergence in product class (cyclization vs. elimination)
ConditionsSodium amide in liquid ammonia

Buyers targeting strained 2-methyleneaziridine scaffolds for peptidomimetic or pharmaceutical libraries must procure the bromo-analog, as the chloro-analog exclusively yields linear alkynes.

Synthetic Yield
Reported
59–72% overall (Delépine) vs. 60–75% (phthalimide) and 44–87% (allylamine synthesis).
Supports scalable procurement; Delépine route reliable for multi-gram preparation.
Two-step sequence; chloroform/hexamethylenetetramine, then acidic hydrolysis.

Direct Pd-Catalyzed Carbonylation for Beta-Lactam Synthesis

2-Bromoallylamine serves as a highly effective precursor for the synthesis of beta-lactams via transition-metal catalyzed carbonylation. In the presence of a palladium catalyst (Pd(OAc)2) and a CO atmosphere (4 atm, 80°C), 2-bromoallylamine derivatives are converted directly into 3-methyleneazetidin-2-ones with yields up to 62.7%. Unhalogenated allylamine lacks the vinylic leaving group and cannot undergo this direct carbonylation-cyclization without the addition of complex, stoichiometric oxidizing agents to force the allyl group onto the organometallic complex [1].

Evidence DimensionYield of 3-methyleneazetidin-2-one (beta-lactam) via direct carbonylation
Target Compound DataUp to 62.7% yield at 4 atm CO
Comparator Or BaselineAllylamine (fails to react without stoichiometric oxidants)
Quantified DifferenceEnables direct catalytic carbonylation without stoichiometric oxidants
ConditionsPd(OAc)2, PPh3, tributylamine, CO atmosphere (4 atm), 80°C

The vinylic bromide provides an essential oxidative addition handle, allowing for the step-economical synthesis of beta-lactam antibiotics and Nocardicin A intermediates.

Enzyme Inhibition (Class-level)
Class-level inference
No direct data for 2-bromoallylamine. Related: 2-BEA (Ki 2.5 μM, irreversible SSAO); 3-BPA (Ki 17 μM, reversible, MAO-B off-target).
Structural sensitivity highlights need for specific scaffold; functional equivalence may not hold.
Direct SSAO/MAO inhibition data to verify.

Precursor Suitability for Multicomponent Domino Indole Synthesis

2-Bromoallylamine acts as a highly effective bifunctional reagent in copper-catalyzed domino three-component coupling-cyclization reactions. When reacted with 2-ethynylanilines and paraformaldehyde in the presence of 1 mol % CuBr, 2-bromoallylamine derivatives yield complex 2-(aminomethyl)indoles with yields up to 90-91% for related asymmetric amines. Simple aliphatic amines or propargylamine cannot support the subsequent C-H functionalization and cross-coupling/cyclization pathways enabled by the retained allyl/vinyl halide functionalities [1].

Evidence DimensionYield of substituted 2-(aminomethyl)indoles in Cu-catalyzed domino reactions
Target Compound DataUp to 90-91% yield
Comparator Or BaselineSimple aliphatic amines (lack the orthogonal functional handle for downstream polycyclic assembly)
Quantified DifferenceProvides a reactive vinylic halide handle for subsequent C-H arylation or cyclization
Conditions1 mol % CuBr, paraformaldehyde, 2-ethynylanilines

Procuring this compound allows chemists to drastically reduce step count in the synthesis of complex polycyclic indole scaffolds by utilizing a single, bifunctional reagent.

Pd-Catalyzed Carbonylation
Reported
Yields α-methylene-β-lactams (good yields); inaccessible with unsubstituted allylamine or saturated bromoalkylamines.
Enables specific β-lactam synthesis via unique vinylic bromine reactivity.
Requires CO (1–4 atm), Pd catalyst, PPh₃.
Chemoenzymatic Reactivity
Data to verify
Dual nucleophilic amine and electrophilic vinylic bromine enable use as intermediate in bromoallylation systems.
Unique bifunctional substrate for chemoenzymatic protocols.
Protocol-specific validation recommended.

Synthesis of Strained 2-Methyleneaziridines for Peptidomimetics

Because 2-bromoallylamine selectively undergoes base-induced cyclization rather than elimination (unlike 2-chloroallylamine), it is a critical starting material for synthesizing 2-methyleneaziridines. These highly strained heterocycles are critical intermediates in the development of peptidomimetics, modified amino acids, and novel pharmaceutical libraries [1].

Step-Economical Synthesis of Beta-Lactam Antibiotic Intermediates

The vinylic bromide acts as a direct oxidative addition handle for palladium catalysis, making 2-bromoallylamine a highly effective precursor for the synthesis of 3-methyleneazetidin-2-ones via carbonylation. This application is highly relevant for industrial and academic laboratories synthesizing Nocardicin A intermediates and other novel beta-lactam antibiotics[2].

Construction of Alpha-Amino Ketones via Cross-Coupling

Leveraging the orthogonal reactivity of the primary amine and the vinylic bromide, 2-bromoallylamine is highly effective for dual photoredox/Ni-catalyzed cross-coupling reactions. It allows for divergent functionalization at the 2-position followed by oxidative cleavage, providing a rapid, modular route to diverse alpha-amino ketones used in medicinal chemistry [3].

Multicomponent Domino Synthesis of Polycyclic Indoles

In complex library generation, 2-bromoallylamine serves as a bifunctional secondary amine source in copper-catalyzed three-component coupling with 2-ethynylanilines and aldehydes. The retained vinylic halide allows for immediate downstream C-H arylation, enabling the rapid assembly of polycyclic indole frameworks without intermediate purification steps [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pd-Catalyzed β-Lactam Synthesis
Vinylic bromine reactivity under CO; scalable Delépine preparation
Reproducible α-methylene-β-lactam formation; gram-scale consistency
Chemoenzymatic Bromoallylation
Bifunctional amine/electrophilic bromine scaffold
Enzyme compatibility; reaction pathway fidelity
Amine Oxidase SAR Studies
Allylic bromine vs. saturated alkyl bromide scaffold
SSAO/MAO inhibition selectivity and mechanism (data to verify)
Cu-Catalyzed Heterocycle Synthesis
Participation in imidazole/benzimidazole formation under Cu(I) catalysis
Reaction condition optimization (anhydrous, oxygen-free, 80–100°C)

XLogP3

0.4

UNII

PV82C960TE

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

6943-51-7

Wikipedia

Allylamine, 2-bromo-

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